molecular formula C18H20N2OS B11354340 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole

Cat. No.: B11354340
M. Wt: 312.4 g/mol
InChI Key: BNNWGECBDINXMS-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with a 3,4-dimethylphenoxyethyl group and a sulfanyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 3,4-Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Addition of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE
  • 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE
  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE

Uniqueness

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)21-10-11-22-18-19-16-6-4-5-7-17(16)20(18)3/h4-9,12H,10-11H2,1-3H3

InChI Key

BNNWGECBDINXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C)C

Origin of Product

United States

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